
1H-Pyrrole-3,4-dicarboxylic acid, 2,2'-dithiobis(5-amino-, tetraethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-3,4-dicarboxylic acid, 2,2’-dithiobis(5-amino-, tetraethyl ester) is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its pyrrole ring structure, which is a five-membered aromatic ring containing one nitrogen atom. The presence of dicarboxylic acid and dithiobis(5-amino) groups further enhances its chemical reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3,4-dicarboxylic acid, 2,2’-dithiobis(5-amino-, tetraethyl ester) typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrole ring through the Paal-Knorr synthesis, followed by the introduction of carboxylic acid groups via oxidation reactions. The dithiobis(5-amino) groups are then incorporated through nucleophilic substitution reactions, and finally, the esterification process is carried out to obtain the tetraethyl ester form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous monitoring of reaction progress. The final product is purified through techniques such as recrystallization, chromatography, or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrole-3,4-dicarboxylic acid, 2,2’-dithiobis(5-amino-, tetraethyl ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiobis(5-amino) groups to thiol groups.
Substitution: Nucleophilic substitution reactions can replace the amino groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Pyrrole-3,4-dicarboxylic acid, 2,2’-dithiobis(5-amino-, tetraethyl ester) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-3,4-dicarboxylic acid, 2,2’-dithiobis(5-amino-, tetraethyl ester) involves its interaction with molecular targets such as enzymes or receptors. The compound’s dithiobis(5-amino) groups can form disulfide bonds with cysteine residues in proteins, leading to inhibition or modulation of enzymatic activity. Additionally, the pyrrole ring structure allows for π-π interactions with aromatic amino acids, further influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
- 1H-Pyrrole-2,5-dicarboxylic acid
- 1H-Pyrrole-2,3-dicarboxylic acid
Uniqueness
1H-Pyrrole-3,4-dicarboxylic acid, 2,2’-dithiobis(5-amino-, tetraethyl ester) stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dicarboxylic acid and dithiobis(5-amino) groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
38187-04-1 |
|---|---|
Formule moléculaire |
C20H26N4O8S2 |
Poids moléculaire |
514.6 g/mol |
Nom IUPAC |
diethyl 2-amino-5-[[5-amino-3,4-bis(ethoxycarbonyl)-1H-pyrrol-2-yl]disulfanyl]-1H-pyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C20H26N4O8S2/c1-5-29-17(25)9-11(19(27)31-7-3)15(23-13(9)21)33-34-16-12(20(28)32-8-4)10(14(22)24-16)18(26)30-6-2/h23-24H,5-8,21-22H2,1-4H3 |
Clé InChI |
DVIVZYXVJSOTBW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(NC(=C1C(=O)OCC)SSC2=C(C(=C(N2)N)C(=O)OCC)C(=O)OCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


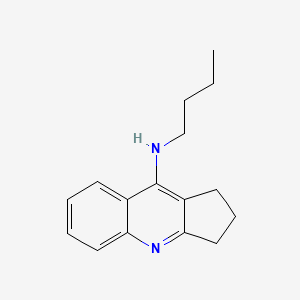
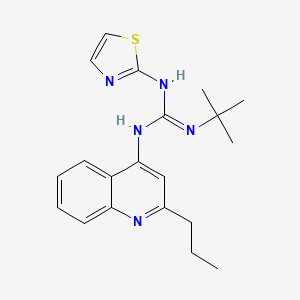

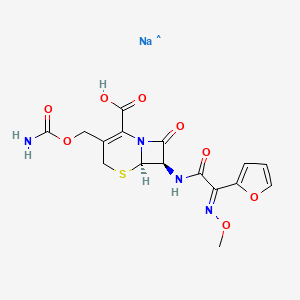
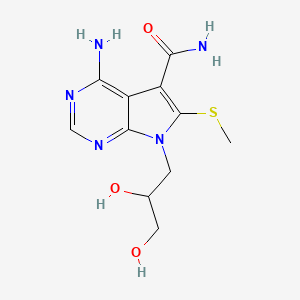

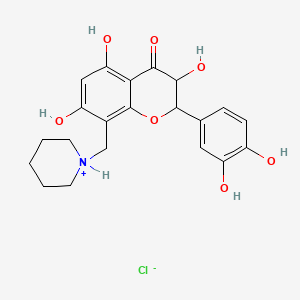
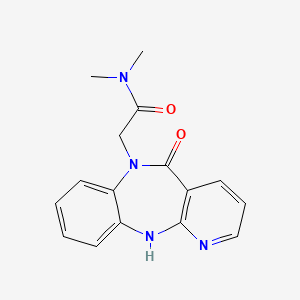
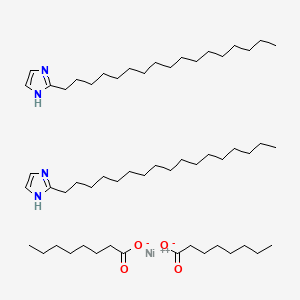
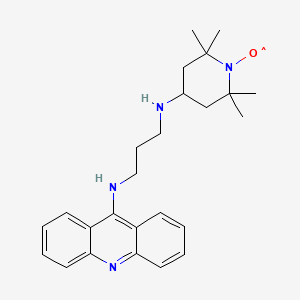

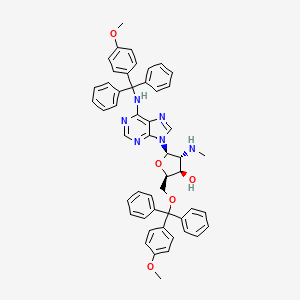
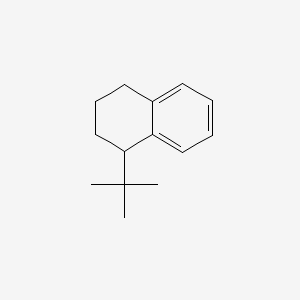
![1-[(3R,4S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12805851.png)
